molecular formula C20H22ClNO3S B2495600 2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide CAS No. 1797955-70-4

2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide

Cat. No.: B2495600
CAS No.: 1797955-70-4
M. Wt: 391.91
InChI Key: YNJZKZAFMZMAER-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a phenylsulfanyl group, and an oxan-4-yl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chlorophenol with an appropriate halide under basic conditions to form the chlorophenoxy intermediate. This intermediate is then reacted with a phenylsulfanyl oxane derivative in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the phenylsulfanyl group.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Known for its fungicidal activity.

    2-methyl-4-chlorophenoxy acetic acid: Used in herbicides and plant growth regulators.

    (2-chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone: Investigated for its pharmacological properties.

Uniqueness

2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S/c21-16-6-8-17(9-7-16)25-14-19(23)22-15-20(10-12-24-13-11-20)26-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJZKZAFMZMAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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